molecular formula C15H12Br2O2 B309089 2,3-Dimethylphenyl 2,5-dibromobenzoate

2,3-Dimethylphenyl 2,5-dibromobenzoate

Cat. No.: B309089
M. Wt: 384.06 g/mol
InChI Key: FVLCGSPEXTYPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylphenyl 2,5-dibromobenzoate is an aromatic ester featuring a 2,3-dimethyl-substituted phenyl group linked via an ester bond to a 2,5-dibromobenzoate moiety.

Properties

Molecular Formula

C15H12Br2O2

Molecular Weight

384.06 g/mol

IUPAC Name

(2,3-dimethylphenyl) 2,5-dibromobenzoate

InChI

InChI=1S/C15H12Br2O2/c1-9-4-3-5-14(10(9)2)19-15(18)12-8-11(16)6-7-13(12)17/h3-8H,1-2H3

InChI Key

FVLCGSPEXTYPBY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC(=O)C2=C(C=CC(=C2)Br)Br)C

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=C(C=CC(=C2)Br)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2,3-dimethylphenyl 2,5-dibromobenzoate with structurally related esters and carboxamides:

Compound Molecular Formula Molecular Weight Substituents (Phenyl) Substituents (Ester/Carboxamide) Key Properties/Activity
2,3-Dimethylphenyl 2,5-dibromobenzoate C₁₅H₁₂Br₂O₂ 380.07 2,3-dimethyl 2,5-dibromobenzoate High lipophilicity (inferred); electron-withdrawing Br substituents likely enhance stability
2,3-Dimethylphenyl pivalate C₁₃H₁₈O₂ 206.28 2,3-dimethyl Pivaloyl Lower molecular weight; bulky tert-butyl group increases steric hindrance
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C₁₉H₁₈NO₂ 292.35 2,5-dimethyl 3-hydroxynaphthalene-2-carboxamide IC₅₀ ~10 µM (PET inhibition in spinach chloroplasts)

Key Observations:

  • Substituent Position Effects : The 2,3-dimethylphenyl group in the target compound contrasts with the 2,5-dimethylphenyl group in the carboxamide analog. The latter demonstrated potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), suggesting that substituent positioning on the phenyl ring significantly modulates bioactivity .
  • Lipophilicity : The dibromobenzoate group likely increases lipophilicity (logP) compared to pivalate or carboxamide derivatives, which could influence membrane permeability and environmental persistence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.